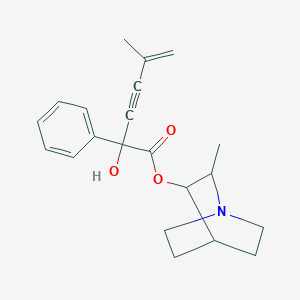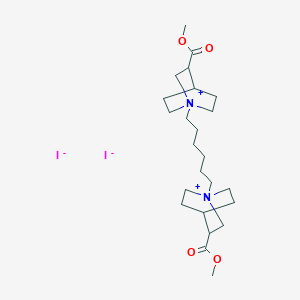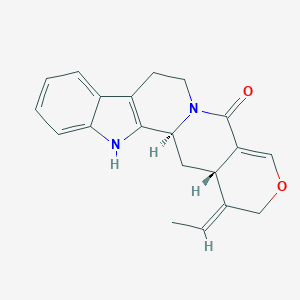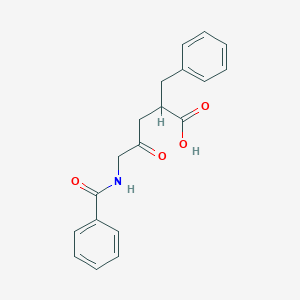
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MIBE and has been found to have promising effects in different biological systems.
Mechanism of Action
The mechanism of action of 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can lead to various diseases. By inhibiting ROS production, 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol may help protect cells from oxidative damage.
Biochemical and Physiological Effects
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol has been found to have various biochemical and physiological effects. In animal studies, the compound has been shown to improve cognitive function and memory retention. It has also been found to have anti-inflammatory effects, reducing inflammation in the brain and other tissues. Additionally, 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol in lab experiments is its high solubility in water and organic solvents. This makes it easy to dissolve and use in various experimental protocols. However, one limitation is the lack of information on the compound's toxicity and potential side effects. Further research is needed to determine the safety of using this compound in lab experiments.
Future Directions
There are several future directions for research on 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol. One area of interest is its potential use as a treatment for neurological disorders. Further studies are needed to determine the compound's efficacy and safety in treating these diseases. Additionally, research on the compound's effects on cancer cells is ongoing, with the hope of developing new anticancer therapies. Lastly, more research is needed to understand the mechanism of action of 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol, which may lead to the development of new drugs targeting ROS production.
Synthesis Methods
The synthesis of 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol involves the reaction of 3-methylisoxazole-5-carbaldehyde with 2-aminoethanol. The reaction is catalyzed by sodium borohydride, which reduces the aldehyde group to an alcohol group. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have promising effects in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been studied for its potential use as an anti-inflammatory agent, as well as its effects on cancer cells.
properties
CAS RN |
105954-45-8 |
|---|---|
Product Name |
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol |
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methylamino]ethanol |
InChI |
InChI=1S/C7H12N2O2/c1-6-4-7(11-9-6)5-8-2-3-10/h4,8,10H,2-3,5H2,1H3 |
InChI Key |
PSVGUYVOUJYIDQ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CNCCO |
Canonical SMILES |
CC1=NOC(=C1)CNCCO |
synonyms |
Ethanol, 2-[[(3-methyl-5-isoxazolyl)methyl]amino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)



![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)


